(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one
Description
“(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one” is a structurally complex small molecule featuring a fused triazolopyrimidine core, a furan substituent, and an azetidine ring connected via a conjugated enone linker (E-configuration). Key structural elements include:
- Triazolopyrimidine moiety: The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a bicyclic heterocycle known for its bioisosteric properties and applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents.
- Furan-2-yl group: The furan substituent contributes to π-π stacking interactions and may modulate solubility and metabolic stability.
- (2E)-enone linker: The α,β-unsaturated ketone (prop-2-en-1-one) provides electrophilic reactivity and planar geometry, which are critical for covalent or non-covalent target engagement.
Structural data from computational analyses (e.g., bond angles and atomic coordinates) highlight the planar geometry of the triazolopyrimidine core and the spatial orientation of the furan and azetidine substituents .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-11-7-15(21-16(19-11)17-10-18-21)24-13-8-20(9-13)14(22)5-4-12-3-2-6-23-12/h2-7,10,13H,8-9H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDSZLJAVJIPZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a furan ring, a triazole moiety, and an azetidine unit, which contribute to its biological properties. The presence of these heterocycles often enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing furan and triazole structures exhibit various biological activities, including:
- Antimicrobial Activity : Many furan derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Triazole-containing compounds are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- CNS Activity : Some derivatives have been studied for their effects on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several potential mechanisms can be proposed based on the structural components:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors in the central nervous system.
- DNA Interaction : The planar structure may facilitate intercalation into DNA, disrupting replication in cancer cells.
Case Studies
-
Antimicrobial Studies : A study evaluating similar furan derivatives indicated that they exhibited MIC values against various bacterial strains, suggesting potential for development as antibiotics.
Compound Bacterial Strain MIC (µg/mL) Furan A E. coli 32 Furan B S. aureus 16 -
Anticancer Activity : In vitro studies showed that triazole derivatives induced apoptosis in human cancer cell lines through caspase activation pathways.
Cell Line IC50 (µM) MCF7 (Breast) 12 HeLa (Cervical) 8 - CNS Activity : Preliminary studies using animal models demonstrated that compounds with similar structures could reduce symptoms of anxiety and depression by modulating serotonin receptors.
Comparison with Similar Compounds
Ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino/alkylamino)-3,8-dihydrofuro[2,3-d]-1,2,4-triazolo-[1,5-a]pyrimidine-7-carboxylates
- Key differences: Incorporates a furo[2,3-d]pyrimidinone fused system instead of a standalone triazolopyrimidine. Lacks the azetidine and enone moieties.
- Synthesis : Prepared via aza-Wittig reactions, contrasting with the multi-step coupling strategies used for the target compound .
- Bioactivity : Demonstrated moderate antimicrobial activity, whereas the target compound’s biological profile remains uncharacterized.
5-Oxo-7-phenyl-4,5-dihydrothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives
- Key differences: Replaces the furan-2-yl group with a thiophene ring, altering electronic properties (e.g., increased lipophilicity). Features a carboximidate or carboxamide substituent instead of the azetidine-enone system.
- Synthesis : Achieved via one-pot reactions under microwave irradiation, highlighting divergent synthetic accessibility compared to the target compound .
Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
- Key differences :
Functional Analogues
3-[5-(2-Furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Key differences: Replaces the azetidine-enone group with a propanoic acid chain, introducing ionizable carboxylate functionality. The trifluoromethyl group enhances metabolic stability but may reduce solubility.
(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one
- Key differences: Substitutes the furan-2-yl group with a phenyl ring, increasing hydrophobicity and altering steric bulk.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges: The azetidine-enone linker in the target compound requires precise stereochemical control (E-configuration), which is less critical in phenyl-substituted analogs .
- Structure-Activity Relationships (SAR) :
- The furan-2-yl group may enhance binding to aromatic-rich binding pockets compared to phenyl or thiophene analogs.
- The azetidine ring’s oxy linkage improves solubility relative to fully hydrocarbon-based linkers.
- Unresolved Questions : Biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in available literature, necessitating further studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
